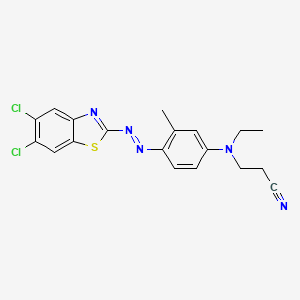

3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disperse Red 152 is an organic compound commonly used as a dye. It is characterized by its mono azo structure and is known for its excellent light fastness, washing fastness, and sublimation fastness. This compound is primarily used in the textile industry for dyeing polyester and polyester/cotton blended fabrics .

Preparation Methods

Disperse Red 152 can be synthesized through various chemical reactions. One common method involves the reaction of N-ethyl-N-cyanoethyl-m-toluidine with 5,6,7-trichloro-2-benzothiazolamine. The reaction is typically carried out in a solvent under controlled temperature and reaction time to yield Disperse Red 152 . Industrial production methods often involve large-scale synthesis in reactors, followed by purification and drying processes to obtain the final product in powder form .

Chemical Reactions Analysis

Disperse Red 152 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as ozone.

Reduction: Reduction reactions can be performed using reducing agents like sodium dithionite under controlled conditions.

Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Disperse Red 152 with ozone can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Disperse Red 152 has a wide range of applications in scientific research, including:

Chemistry: It is used as a dye in various chemical processes and studies involving the coloration of synthetic fibers.

Biology: Research studies have explored its use in biological staining techniques to visualize cellular components.

Medicine: Although not commonly used in medicine, its derivatives are sometimes studied for potential therapeutic applications.

Mechanism of Action

The mechanism of action of Disperse Red 152 involves its interaction with the fibers of the fabric, resulting in the desired coloration. The dye molecules are transferred from a liquid solvent (water) to a solid organic solvent (fiber), particularly hydrophobic fibers like polyester. This process is facilitated by the use of surface-active agents that form an aqueous dispersion .

Comparison with Similar Compounds

Disperse Red 152 can be compared with other similar compounds, such as:

Disperse Red 1: Another azo dye used for similar applications but with different fastness properties.

Disperse Red 73: Known for its use in waterless dyeing systems and has different solubility characteristics compared to Disperse Red 152.

Disperse Red 60: Used in adsorption studies and has unique interactions with nanocomposites.

Disperse Red 152 stands out due to its excellent fastness properties and its suitability for high-temperature dyeing processes .

Biological Activity

3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile, commonly referred to as Disperse Red 152, is an organic compound primarily recognized for its applications as a dye. Its unique structure, characterized by a mono azo linkage and the presence of dichlorobenzothiazole moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

- CAS Number : 28080-90-2

- Molecular Formula : C19H17Cl2N5S

- Molecular Weight : 418.3 g/mol

- IUPAC Name : 3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile

Antimicrobial Activity

Research has indicated that azo compounds, including those related to Disperse Red 152, exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated efficacy against various bacterial strains, suggesting that modifications in the azo structure can enhance antibacterial activity. For instance, derivatives with similar structural motifs have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) effectively .

Antineoplastic Activity

The compound's potential as an antineoplastic agent has been explored in various studies. Azo compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies revealed that compounds with similar structures could induce significant growth inhibition in cancer cell lines such as HT-29 and TK-10 . The selectivity index of these compounds indicates a favorable therapeutic window, making them candidates for further development in cancer therapy.

The biological activity of Disperse Red 152 is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Azo compounds can interact with various enzymes involved in cellular metabolism, potentially leading to altered metabolic pathways in target cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that azo dyes can induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in cancer therapy where ROS can trigger cell death pathways.

- DNA Interaction : There is evidence that azo compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of several azo derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced the antibacterial potency. The most effective derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research on Anticancer Effects

In another study focusing on the anticancer properties of azo compounds, researchers synthesized a series of derivatives based on the benzothiazole structure. These compounds were tested against various cancer cell lines, revealing IC50 values in the low micromolar range. The most potent derivative exhibited selective toxicity towards cancer cells while sparing normal cells .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 28080-90-2 |

| Molecular Weight | 418.3 g/mol |

| Antibacterial Activity (MIC) | Varies; some derivatives < 10 µg/mL |

| IC50 (Cancer Cells) | Low micromolar range |

Properties

CAS No. |

78564-86-0 |

|---|---|

Molecular Formula |

C19H17Cl2N5S |

Molecular Weight |

418.3 g/mol |

IUPAC Name |

3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile |

InChI |

InChI=1S/C19H17Cl2N5S/c1-3-26(8-4-7-22)13-5-6-16(12(2)9-13)24-25-19-23-17-10-14(20)15(21)11-18(17)27-19/h5-6,9-11H,3-4,8H2,1-2H3 |

InChI Key |

QPFHNWRKKQLCMG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.